Tetrasodium 4,4'-carbonyldiphthalate

Description

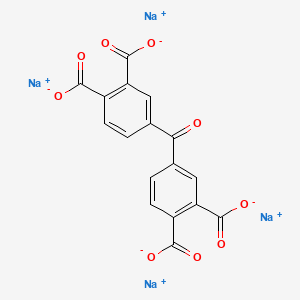

Tetrasodium 4,4'-carbonyldiphthalate is a tetrasodium salt characterized by a central carbonyl group bridging two phthalate-derived aromatic moieties. These compounds are typically water-soluble and used in industrial applications such as dyes, chelating agents, or biological stains.

Properties

CAS No. |

68123-48-8 |

|---|---|

Molecular Formula |

C17H6Na4O9 |

Molecular Weight |

446.2 g/mol |

IUPAC Name |

tetrasodium;4-(3,4-dicarboxylatobenzoyl)phthalate |

InChI |

InChI=1S/C17H10O9.4Na/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;/q;4*+1/p-4 |

InChI Key |

IWTKLQMUXFOIAG-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Related CAS |

2479-49-4 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium 4,4’-carbonyldiphthalate typically involves the reaction of phthalic anhydride with sodium carbonate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Industrial Production Methods

In industrial settings, the production of tetrasodium 4,4’-carbonyldiphthalate is carried out in large-scale reactors. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 4,4’-carbonyldiphthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced using suitable reducing agents.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Tetrasodium 4,4’-carbonyldiphthalate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of tetrasodium 4,4’-carbonyldiphthalate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Features

The following table compares tetrasodium 4,4'-carbonyldiphthalate with structurally related tetrasodium salts:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Core Structure |

|---|---|---|---|---|

| This compound* | C₃₄H₂₄N₆O₁₆S₄·4Na | ~992.81 | Carbonyl, sulfonate | Biphenyl-linked phthalate |

| Direct Blue 15 (C.I. 24400) | C₃₄H₂₄N₆O₁₆S₄·4Na | 992.81 | Azo, methoxy, sulfonate | Biphenyl-azo-naphthalene |

| Tetrasodium EDTA | C₁₀H₁₂N₂O₈Na₄ | 380.2 | Carboxylate, ethylenediamine | Linear chelator |

| Fosfestrol Tetrasodium | C₁₈H₁₈O₈P₂·4Na | ~594.2 (estimated) | Phosphate, stilbene | Diethylstilbestrol derivative |

| Azovan Blue (C.I. Direct Blue 53) | C₃₄H₂₄N₆O₁₄S₄·4Na | 960.84 | Azo, sulfonate, amino | Biphenyl-azo-naphthalene |

*Note: The molecular formula and weight are inferred from structurally similar compounds like Direct Blue 15 .

Functional Differences

- Azo vs. Carbonyl Linkages : Azo-based compounds (e.g., Direct Blue 15, Azovan Blue) exhibit vivid coloration due to conjugated π-systems but face regulatory scrutiny due to benzidine-related toxicity . In contrast, carbonyl-linked derivatives may offer enhanced photostability and reduced mutagenicity.

- Chelating Ability : Tetrasodium EDTA’s carboxylate groups enable strong metal ion binding, making it ideal for water treatment, whereas sulfonate-rich dyes lack significant chelation capacity .

- Biological Activity : Fosfestrol tetrasodium, a phosphate ester, acts as a prodrug for hormonal therapy, unlike inert dyes or chelators .

Performance and Application Comparison

Solubility and Stability

| Compound | Water Solubility | Stability in Alkaline Conditions | Lightfastness |

|---|---|---|---|

| This compound | High | Moderate | High |

| Direct Blue 15 | High | Low (azo bond degradation) | Moderate |

| Tetrasodium EDTA | High | High | N/A |

| Azovan Blue | High | Moderate | Low |

- Carbonyl vs. Azo Stability : The carbonyl bridge in this compound likely enhances chemical stability compared to azo dyes, which degrade under UV exposure or reductive conditions .

Toxicity and Regulatory Considerations

| Compound | Key Risks | Regulatory Status |

|---|---|---|

| This compound | Potential mutagen (inferred from azo analogs) | Restricted in consumer products |

| Direct Blue 15 | Benzidine derivative; carcinogenic | Banned in EU under REACH |

| Azovan Blue | Tumorigenic (animal studies) | Limited to non-food applications |

| Tetrasodium EDTA | Low acute toxicity | GRAS (FDA) for food use |

- Azo Dyes: Benzidine-based dyes like Direct Blue 15 are classified as carcinogens, prompting substitution with safer alternatives .

- Fosfestrol : Hormonal effects necessitate controlled medical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.